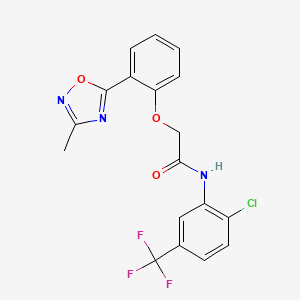
N-(3-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as FPA, is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases. FPA is a small molecule drug that has been synthesized and studied for its therapeutic properties.
Wirkmechanismus
FPA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. FPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. FPA also inhibits the activity of heat shock protein 90 (HSP90), which is a protein that plays a role in protein folding and stabilization. By inhibiting the activity of HDACs and HSP90, FPA can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
FPA has been shown to have various biochemical and physiological effects. FPA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FPA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FPA has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FPA has several advantages for lab experiments. FPA is a small molecule drug that can easily penetrate cell membranes and reach its target. FPA also has a well-defined mechanism of action, which makes it easier to study. However, FPA has some limitations for lab experiments. FPA has low solubility in water, which can affect its bioavailability. FPA also has low stability in biological fluids, which can affect its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of FPA. Firstly, more studies are needed to determine the efficacy and safety of FPA in treating various diseases. Secondly, the development of FPA analogs with improved pharmacokinetics and bioavailability could enhance its therapeutic potential. Thirdly, the development of FPA-based drug delivery systems could improve its targeted delivery to specific tissues and cells. Finally, the study of FPA in combination with other drugs could enhance its therapeutic effects and reduce its side effects.
Conclusion:
In conclusion, FPA is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases. FPA has been shown to have therapeutic effects in cancer, inflammation, and neurological disorders. FPA exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. FPA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of FPA, which could enhance its therapeutic potential.
Synthesemethoden
The synthesis of FPA involves several steps. Firstly, 3-fluoroaniline is reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with chloroacetyl chloride to produce FPA. The purity and yield of FPA can be improved by using different solvents and purification methods.
Wissenschaftliche Forschungsanwendungen
FPA has been studied for its potential in treating various diseases such as cancer, inflammation, and neurological disorders. FPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FPA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FPA has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-4-3-5-15(12-14)20-18(22)13-25-16-6-8-17(9-7-16)26(23,24)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNWASCOFMYXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)

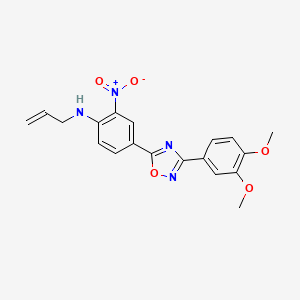
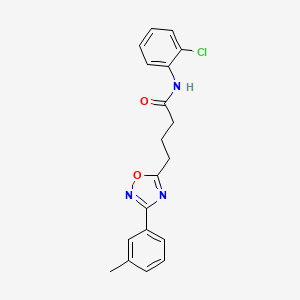

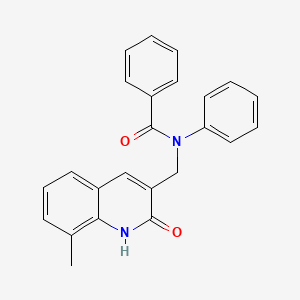
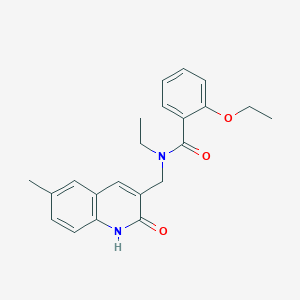
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)

